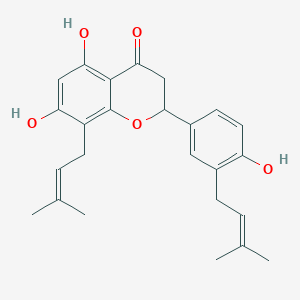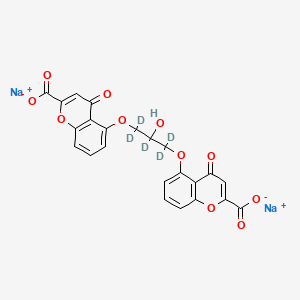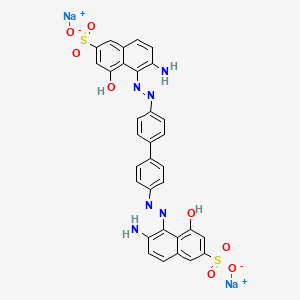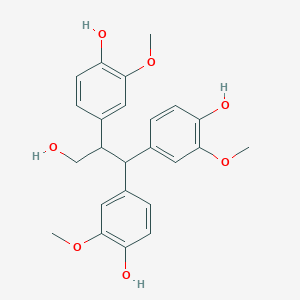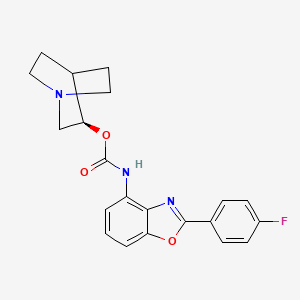
Glucosylceramide synthase-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucosylceramide synthase-IN-3 is a small molecule inhibitor of glucosylceramide synthase, an enzyme that catalyzes the transfer of glucose from uridine diphosphate-glucose to ceramide, forming glucosylceramide. This enzyme plays a crucial role in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and are involved in various cellular processes, including cell signaling and membrane integrity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glucosylceramide synthase-IN-3 typically involves multiple steps, including the preparation of key intermediates and their subsequent coupling. The specific synthetic route and reaction conditions can vary depending on the desired chemical structure and properties of the final compound. Commonly used reagents include ceramide analogs and uridine diphosphate-glucose .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes the use of automated synthesis equipment and rigorous quality control measures to maintain consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Glucosylceramide synthase-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenated compounds). Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Glucosylceramide synthase-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study glycosphingolipid metabolism and function.
Biology: Employed in research on cell signaling, membrane structure, and lipid metabolism.
Mecanismo De Acción
Glucosylceramide synthase-IN-3 exerts its effects by inhibiting the activity of glucosylceramide synthase, thereby reducing the synthesis of glucosylceramide and other glycosphingolipids. This inhibition disrupts glycosphingolipid metabolism, leading to alterations in cell signaling, membrane integrity, and lipid homeostasis. The molecular targets and pathways involved include the ceramide and uridine diphosphate-glucose substrates, as well as downstream glycosphingolipid products .
Comparación Con Compuestos Similares
Similar Compounds
Eliglustat: Another glucosylceramide synthase inhibitor used for the treatment of Gaucher disease.
Miglustat: A glucosylceramide synthase inhibitor used for the management of mild to moderate type I Gaucher disease.
Uniqueness
Glucosylceramide synthase-IN-3 is unique in its specific chemical structure and its ability to penetrate the brain, making it a valuable tool for studying glycosphingolipid metabolism in the central nervous system. Additionally, its high affinity and specificity for glucosylceramide synthase make it a potent inhibitor with potential therapeutic applications .
Propiedades
Fórmula molecular |
C21H20FN3O3 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-(4-fluorophenyl)-1,3-benzoxazol-4-yl]carbamate |
InChI |
InChI=1S/C21H20FN3O3/c22-15-6-4-14(5-7-15)20-24-19-16(2-1-3-17(19)27-20)23-21(26)28-18-12-25-10-8-13(18)9-11-25/h1-7,13,18H,8-12H2,(H,23,26)/t18-/m0/s1 |
Clave InChI |
MLVNGCMNEYHLOF-SFHVURJKSA-N |
SMILES isomérico |
C1CN2CCC1[C@H](C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
SMILES canónico |
C1CN2CCC1C(C2)OC(=O)NC3=C4C(=CC=C3)OC(=N4)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


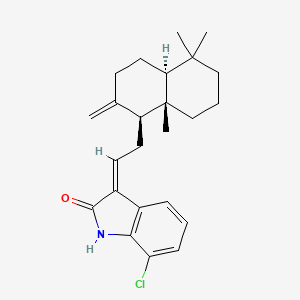

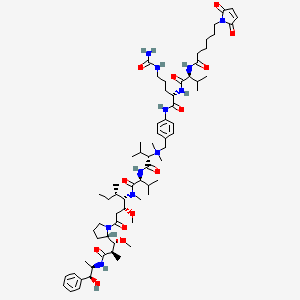
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)


